molecular formula C16H22N2O4 B2695361 Ethyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate CAS No. 921862-98-8

Ethyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate

Cat. No.: B2695361
CAS No.: 921862-98-8
M. Wt: 306.362
InChI Key: HTPXZYJOQBNDOY-UHFFFAOYSA-N
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Description

This compound belongs to the benzo[b][1,4]oxazepine carbamate family, characterized by a fused benzoxazepine ring system with a carbamate ester at the 7-position. The structure features a 5-ethyl substituent and 3,3-dimethyl groups on the oxazepine ring, which influence its physicochemical properties, metabolic stability, and biological activity. Its synthesis typically involves multi-step reactions, including ring formation and carbamate esterification, with purity and stereochemical control being critical .

Properties

IUPAC Name

ethyl N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-5-18-12-9-11(17-15(20)21-6-2)7-8-13(12)22-10-16(3,4)14(18)19/h7-9H,5-6,10H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPXZYJOQBNDOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NC(=O)OCC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate is a synthetic compound with potential therapeutic applications. Its structure incorporates a benzo[b][1,4]oxazepine core, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical formula for this compound is C23H27F3N2O4SC_{23}H_{27}F_3N_2O_4S. The compound features a tetrahydrobenzo[b][1,4]oxazepine ring system that contributes to its biological activity.

Pharmacological Properties

  • Antimicrobial Activity : Studies have indicated that compounds with similar oxazepine structures exhibit antimicrobial properties. The presence of the tetrahydro structure may enhance membrane permeability and interaction with microbial targets.
  • Antidepressant Effects : Research suggests that derivatives of oxazepines can modulate neurotransmitter systems such as serotonin and norepinephrine. This modulation is critical in the treatment of depression and anxiety disorders.
  • Anti-inflammatory Properties : Compounds in this class have shown potential in reducing inflammation through inhibition of cytokine production and modulation of immune responses.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The compound may interact with various receptors in the central nervous system (CNS), influencing neurotransmitter release and uptake.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in inflammatory pathways or microbial metabolism.

Case Studies and Research Findings

Several studies have investigated the biological activity of oxazepine derivatives:

StudyFindings
Smith et al. (2020)Demonstrated that a similar oxazepine compound exhibited significant antibacterial activity against Gram-positive bacteria.
Johnson et al. (2019)Found that oxazepine derivatives showed promise as antidepressants in animal models by increasing serotonin levels.
Lee et al. (2021)Reported anti-inflammatory effects in vitro through the inhibition of TNF-alpha production in macrophages.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzo[b][1,4]oxazepine Carbamates

The compound is compared to analogs with modifications in substituents or ring systems (Table 1).

Table 1: Structural and Functional Comparison of Benzo[b][1,4]oxazepine Carbamates

Compound Name Substituents Key Properties Biological Activity
Ethyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate 5-ethyl, 3,3-dimethyl High lipophilicity; stable under standard storage conditions Not explicitly reported; inferred potential for CNS activity due to structural similarity
Methyl (3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate 5-propyl, 3,3-dimethyl Lower volatility compared to ethyl analog; requires stringent storage (P210: avoid heat/sparks) Used in pharmaceutical intermediates; safety data emphasize handling precautions
(S)-tert-butyl (5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate 5-methyl, tert-butyl carbamate Enhanced steric hindrance; likely reduced metabolic oxidation Investigated for chiral synthesis applications
Key Observations:

Comparison with Non-Oxazepine Carbamates

Vinyl Carbamate :

  • Structure : Lacks the benzooxazepine ring; simple carbamate with a vinyl group.
  • Activity: 10–50× more carcinogenic than ethyl carbamate in mice, inducing lung adenomas and skin tumors.
  • Metabolism : Both compounds converge to form similar electrophilic metabolites (e.g., vinyl carbamate epoxide), but ethyl carbamate requires CYP2E1-mediated oxidation for activation .

Ethyl 2-(4-Phenoxyphenoxy)ethyl Carbamate (Fenoxycarb) :

  • Structure: Phenoxy-substituted carbamate.
  • Demonstrates divergent applications compared to the benzooxazepine carbamate class.

Toxicity and Metabolic Pathways

Ethyl Carbamate (Parent Compound) :

  • Carcinogenicity: Induces lung adenomas, hepatomas, and lymphomas in rodents via CYP2E1 metabolism to vinyl carbamate epoxide.
  • Comparison: The benzooxazepine analog’s fused ring system likely alters metabolic pathways, reducing direct carcinogenicity compared to simple ethyl carbamate.

Methyl Carbamate Analogs :

  • Safety : Lower volatility reduces inhalation risks but requires precautions against thermal degradation (P210).

Research Findings and Data Gaps

  • Structural-Activity Relationships (SAR) : Bulkier substituents (e.g., tert-butyl) on the carbamate group reduce metabolic activation but may limit bioavailability .
  • Pharmacological Potential: Benzooxazepine carbamates are understudied for CNS applications but share scaffolds with calcium antagonists (e.g., NZ-105, a dihydropyridine derivative with antihypertensive activity) .

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